(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O2S and its molecular weight is 390.93. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- Compounds with piperidinyl and chloropyridinyl moieties have been synthesized and characterized, highlighting their potential in structural and synthetic organic chemistry. For example, a compound was synthesized by a substitution reaction, characterized by spectroscopic techniques, and its crystal structure was confirmed by X-ray diffraction, demonstrating significant inter and intra-molecular hydrogen bonds and interactions that stabilize the crystal structure (Karthik et al., 2021).
Pharmacological Applications
- Research on similar structures has led to the discovery of potent antagonists for receptors like NPBWR1 (GPR7), indicating potential therapeutic applications in treating conditions related to receptor activity (Romero et al., 2012). Another study explored the antiosteoclast and osteoblast activity of novel compounds, suggesting applications in bone health and disease treatment (Reddy et al., 2012).
Antimicrobial and Antitubercular Activities
- Synthesis of piperidin-4-yl methanone oxime derivatives and evaluation of their in vitro antibacterial and antifungal activities reveal some compounds exhibiting good antimicrobial activity against pathogenic strains, suggesting their use in developing new antimicrobial agents (Mallesha & Mohana, 2014).
Analgesic Properties
- The study of 5-HT1A receptor agonists for treating neuropathic pain indicates that compounds with certain piperidinyl substitutions can have significant analgesic effects, offering potential in pain management (Colpaert et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c21-16-14-22-10-5-17(16)25-15-6-11-23(12-7-15)19(24)20(8-1-2-9-20)18-4-3-13-26-18/h3-5,10,13-15H,1-2,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYRNKXJLRJQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.